molecular formula C5H7N3O4 B3154754 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid CAS No. 78409-59-3

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid

Cat. No.: B3154754
CAS No.: 78409-59-3
M. Wt: 173.13 g/mol
InChI Key: BMPNXLCYFGOYKG-UHFFFAOYSA-N
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Description

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid is a chemical compound with the molecular formula C₅H₇N₃O₄ and a molecular weight of 173.13 g/mol . It is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a dicarbonyl compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the triazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions may produce reduced triazolidine compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific triazolidine ring structure and the presence of the propanoic acid moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4/c9-3(10)1-2-8-4(11)6-7-5(8)12/h1-2H2,(H,6,11)(H,7,12)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPNXLCYFGOYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=O)NNC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid
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3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid
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3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid
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3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid
Reactant of Route 6
3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid

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